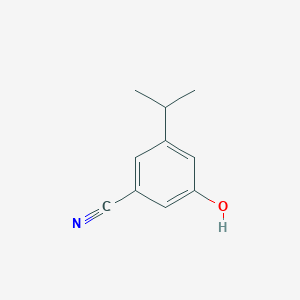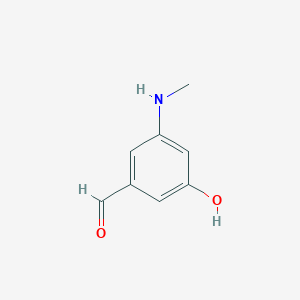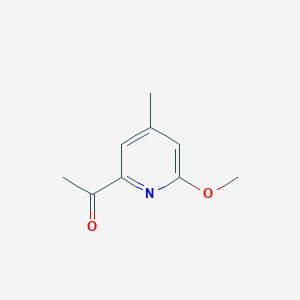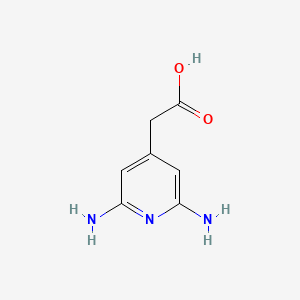
6-(Acetylamino)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Acetylamino)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structural features, which include an acetylamino group, a trifluoromethyl group, and a sulfonyl chloride group attached to a pyridine ring. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetylamino)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-(trifluoromethyl)pyridine, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetylamino derivative.
Sulfonylation: Finally, the acetylamino compound is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Acetylamino)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The acetylamino group can be oxidized or reduced under specific conditions to form different functional groups.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Wissenschaftliche Forschungsanwendungen
6-(Acetylamino)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Acetylamino)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can influence its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2-sulfonyl Fluoride: Similar structure but with a fluoride group instead of a chloride group.
Pyridine-2-sulfonyl Bromide: Contains a bromide group instead of a chloride group.
4-(Trifluoromethyl)pyridine-2-sulfonyl Chloride: Lacks the acetylamino group.
Uniqueness
6-(Acetylamino)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the presence of the acetylamino group, which can participate in additional chemical reactions and interactions. The trifluoromethyl group also imparts distinct electronic and steric properties, enhancing the compound’s reactivity and stability.
Eigenschaften
Molekularformel |
C8H6ClF3N2O3S |
|---|---|
Molekulargewicht |
302.66 g/mol |
IUPAC-Name |
6-acetamido-4-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClF3N2O3S/c1-4(15)13-6-2-5(8(10,11)12)3-7(14-6)18(9,16)17/h2-3H,1H3,(H,13,14,15) |
InChI-Schlüssel |
SKOMMNDEGIFHJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC(=CC(=C1)C(F)(F)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





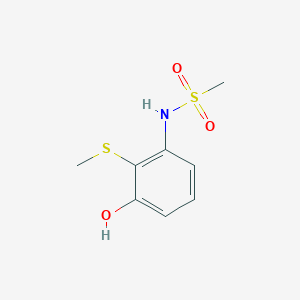

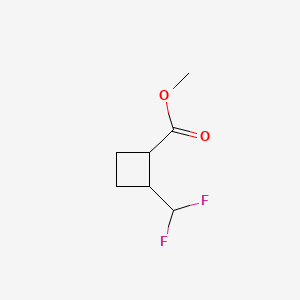
![Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate](/img/structure/B14852398.png)

![2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B14852407.png)
![[6-Acetyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14852424.png)
